(3-(Benzyloxy)pyridin-2-yl)méthanol

Vue d'ensemble

Description

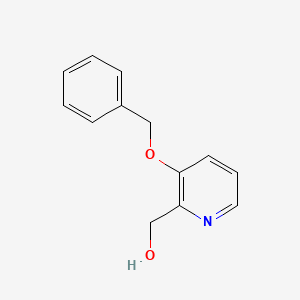

(3-(Benzyloxy)pyridin-2-yl)methanol is an organic compound that features a pyridine ring substituted with a benzyloxy group at the 3-position and a hydroxymethyl group at the 2-position

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds related to (3-(benzyloxy)pyridin-2-yl)methanol exhibit promising anticancer properties. For instance, derivatives of pyridine have been investigated for their ability to inhibit certain cancer cell lines. The presence of the benzyloxy group enhances the lipophilicity and bioavailability of the compounds, potentially increasing their therapeutic efficacy against tumors.

Analgesic Properties

Studies have shown that pyridine derivatives can act as analgesics. A series of 3,5-disubstituted pyridin-2(1H)-ones were synthesized and evaluated for their ability to alleviate mechanical allodynia in rat models. The findings suggest that such compounds could be developed into new analgesics targeting pain pathways, including those mediated by p38 MAPK inhibitors .

Building Block for Complex Molecules

(3-(Benzyloxy)pyridin-2-yl)methanol serves as an important synthetic intermediate in the preparation of more complex organic molecules. Its functional groups allow for further modification through various chemical reactions, including:

- Alkylation : The hydroxymethyl group can be transformed into other functional groups, enhancing the compound's utility in organic synthesis.

- Coupling Reactions : It can participate in coupling reactions to form more complex structures, such as those used in drug development.

Polymer Chemistry

The incorporation of (3-(benzyloxy)pyridin-2-yl)methanol into polymer matrices has been explored for creating materials with specific properties, such as increased thermal stability or enhanced mechanical strength. Its ability to interact with various substrates makes it a candidate for developing advanced materials.

Case Studies and Research Findings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Benzyloxy)pyridin-2-yl)methanol typically involves the following steps:

Starting Materials: The synthesis begins with pyridine derivatives and benzyl alcohol.

Reaction Conditions: A common method involves the use of a base such as sodium hydride (NaH) to deprotonate the hydroxyl group of benzyl alcohol, followed by nucleophilic substitution on the pyridine ring.

Industrial Production: Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure, and the use of catalysts to enhance reaction rates.

Analyse Des Réactions Chimiques

Types of Reactions

(3-(Benzyloxy)pyridin-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include KMnO4 and CrO3.

Reduction: Reducing agents like LiAlH4 are frequently used.

Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

Oxidation: Produces aldehydes or ketones.

Reduction: Produces methyl derivatives.

Substitution: Produces various substituted pyridine derivatives.

Mécanisme D'action

The mechanism of action of (3-(Benzyloxy)pyridin-2-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group can enhance the compound’s ability to bind to hydrophobic pockets in proteins, while the hydroxymethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2-(Benzyloxy)pyridin-3-yl)methanol: Similar structure but with different substitution pattern.

(3-(Benzyloxy)pyridin-4-yl)methanol: Another isomer with the benzyloxy group at a different position.

(3-(Methoxy)pyridin-2-yl)methanol: Similar compound with a methoxy group instead of a benzyloxy group.

Uniqueness

(3-(Benzyloxy)pyridin-2-yl)methanol is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both a benzyloxy and a hydroxymethyl group provides a versatile scaffold for further functionalization and exploration in various applications.

Activité Biologique

(3-(Benzyloxy)pyridin-2-yl)methanol is a compound that has garnered attention for its potential pharmacological properties. This article synthesizes data from various studies to explore its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for (3-(Benzyloxy)pyridin-2-yl)methanol is C13H13NO2, which indicates the presence of a pyridine ring substituted with a benzyloxy group and a hydroxymethyl group. This structure is significant as it influences the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 215.25 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| LogP (Octanol/Water) | Not available |

Pharmacological Properties

Research indicates that (3-(Benzyloxy)pyridin-2-yl)methanol exhibits various biological activities, particularly as an inhibitor in biochemical pathways involving metalloenzymes. Its interactions are believed to influence processes such as inflammation and cell signaling.

Inhibition Studies

The compound has shown potential in inhibiting specific enzymes linked to inflammatory responses. For instance, it interacts with enzymes that are critical in oxidative stress responses, potentially modulating their activity.

The mechanism through which (3-(Benzyloxy)pyridin-2-yl)methanol exerts its effects involves binding to active sites of enzymes or receptors. This binding can either inhibit or activate enzymatic functions, leading to alterations in metabolic pathways and gene expression related to inflammation and stress responses .

Case Studies

- Inflammation Modulation : A study demonstrated that (3-(Benzyloxy)pyridin-2-yl)methanol could significantly reduce inflammatory markers in vitro. The compound was tested on human cell lines exposed to pro-inflammatory cytokines, showing a marked decrease in cytokine production.

- Antibacterial Activity : Another investigation explored the antibacterial properties of derivatives of pyridine compounds similar to (3-(Benzyloxy)pyridin-2-yl)methanol. These derivatives exhibited broad-spectrum activity against various bacterial strains, suggesting that modifications to the pyridine structure could enhance biological efficacy .

Toxicity and Safety Profile

While preliminary studies indicate promising biological activity, comprehensive toxicological assessments are necessary to establish safety profiles for therapeutic use. Early findings suggest that at lower doses, the compound may have beneficial effects without significant toxicity; however, higher doses could lead to adverse effects .

Propriétés

IUPAC Name |

(3-phenylmethoxypyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c15-9-12-13(7-4-8-14-12)16-10-11-5-2-1-3-6-11/h1-8,15H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGCMORSSVVBCQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80529062 | |

| Record name | [3-(Benzyloxy)pyridin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80529062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6059-29-6 | |

| Record name | [3-(Benzyloxy)pyridin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80529062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.